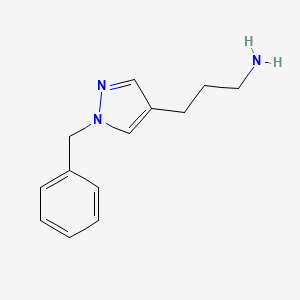

![molecular formula C8H6ClN3O2 B1468047 4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸 CAS No. 875515-78-9](/img/structure/B1468047.png)

4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸

概要

説明

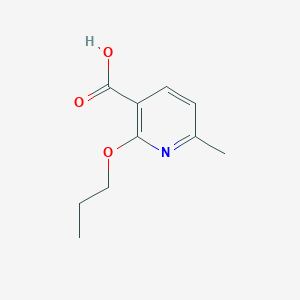

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system.

科学的研究の応用

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

作用機序

- JAK inhibitors interfere with the JAK-STAT (signal transducer and activator of transcription) signaling pathway. This pathway plays a crucial role in cell division, immune responses, and inflammation .

Target of Action

Biochemical Pathways

生化学分析

Biochemical Properties

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This interaction can lead to the modulation of various cellular processes, including cell division and apoptosis.

Cellular Effects

The effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the JAK-STAT pathway . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits the activity of JAK enzymes by binding to their active sites, preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid can change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Therefore, careful dosage optimization is crucial for therapeutic applications.

Metabolic Pathways

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness in inhibiting specific cellular processes, such as the JAK-STAT signaling pathway.

準備方法

Synthetic Routes and Reaction Conditions

Several synthetic routes have been reported for the preparation of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination . Another method employs ethyl cyanoacetate or isoxazole as starting materials, which are converted into the target compound through intermediate steps involving 4-hydroxypyrrolo[2,3-D]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve large-scale production .

化学反応の分析

Types of Reactions

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.

Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for nucleophilic substitution.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are frequently used solvents.

Major Products Formed

The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for various applications .

類似化合物との比較

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and applications.

7-Methyl-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chlorine and carboxylic acid groups, affecting its reactivity and biological activity.

4-Chloro-7-iodo-7H-pyrrolo[2,3-D]pyrimidine: Contains an iodine atom instead of a methyl group, leading to different reactivity in coupling reactions.

Uniqueness

4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for versatile functionalization and application in various fields .

特性

CAS番号 |

875515-78-9 |

|---|---|

分子式 |

C8H6ClN3O2 |

分子量 |

211.60 g/mol |

IUPAC名 |

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-3-2-4-5(9)10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) |

InChIキー |

DXYYEQRKMCZSEM-UHFFFAOYSA-N |

SMILES |

CN1C(=CC2=C1N=CN=C2Cl)C(=O)O |

正規SMILES |

CN1C=CC2=C1N=C(N=C2Cl)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)

amine](/img/structure/B1467969.png)

amine](/img/structure/B1467974.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)

![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)

![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)

![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)